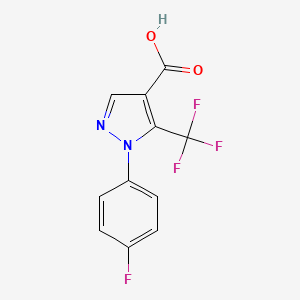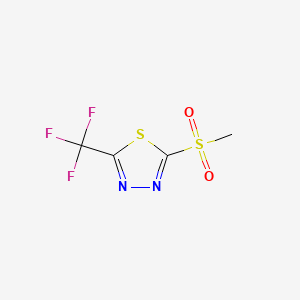![molecular formula C10H12N4S B1309878 Propil-(5-piridin-4-il-[1,3,4]tiadiazol-2-il)-amina CAS No. 35314-25-1](/img/structure/B1309878.png)
Propil-(5-piridin-4-il-[1,3,4]tiadiazol-2-il)-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine has a broad range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mecanismo De Acción
Target of Action
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as Escherichia coli and Staphylococcus epidermidis . These organisms play a crucial role in various infections and diseases.
Mode of Action
The compound interacts with its targets by inhibiting their growth. It exhibits antimicrobial activity, which is the ability to kill or inhibit the growth of microbes
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It exhibits antimicrobial activity against Escherichia coli and Staphylococcus epidermidis, with MIC (Minimum Inhibitory Concentration) of 8 and 4 μg/mL respectively . This means that at these concentrations, the compound can inhibit the growth of these microbes.
Análisis Bioquímico
Biochemical Properties
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial activity . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth or reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments or tissues where it exerts its effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters that recognize and transport it across cellular membranes.
Subcellular Localization
The subcellular localization of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus where it can interact with transcription factors and influence gene expression, or to the mitochondria where it can affect cellular metabolism and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated reactors to ensure consistency and efficiency .
Types of Reactions:
Oxidation: Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogenating agents (e.g., N-bromosuccinimide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenating agents; in solvents like chloroform or dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Halogenated pyridine derivatives
Comparación Con Compuestos Similares
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine derivatives: Compounds with a pyridine ring often show a wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness: Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is unique due to the combination of the thiadiazole and pyridine rings, which enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIHGAVVDJUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)





